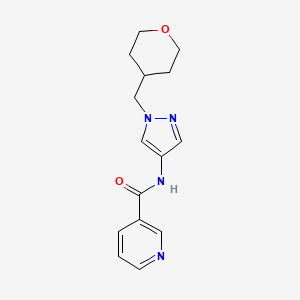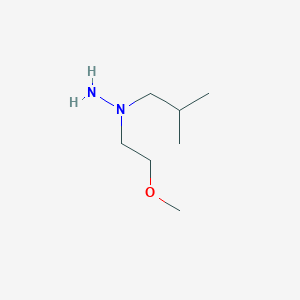![molecular formula C23H20N2O3 B2497326 1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1797703-07-1](/img/structure/B2497326.png)
1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of spiro compounds, including those with benzofuran and piperidine components, involves key reactions that introduce carbon residues and functional groups essential for their activity. Maier and Wünsch (2002) detailed the synthesis of several spiro compounds, highlighting the importance of reactions like the one involving trimethylsilyl cyanide to yield nitriles, which are crucial for the compound's sigma receptor affinity and selectivity (Maier & Wünsch, 2002).
Molecular Structure Analysis
The molecular structure of spiro compounds, including the one , is characterized by its complex 3D architecture, which is essential for its biological activity. Pospíšilová et al. (2018) demonstrated the solid-phase synthesis of spiroquinazolines, providing insights into their unique molecular architecture and pharmacological relevance (Pospíšilová, Krchňák, & Schütznerová, 2018).
Chemical Reactions and Properties
Spiro compounds undergo various chemical reactions, including acylation and cycloaddition, which significantly impact their chemical properties. Yamato, Horiuchi, and Takeuchi (1980) explored the acylation of spiro compounds, revealing the complexity of their reactions and the unexpected products formed, which are crucial for understanding the compound's reactivity and potential modifications (Yamato, Horiuchi, & Takeuchi, 1980).
Physical Properties Analysis
The physical properties of "1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one" and similar compounds are influenced by their molecular structure and synthesis methods. Studies such as those by Esmaeili and Nazer (2009) provide insights into the synthesis routes that affect the yield and purity of spiro compounds, which in turn influence their physical properties (Esmaeili & Nazer, 2009).
Chemical Properties Analysis
The chemical properties of spiro compounds, such as reactivity and stability, are crucial for their potential applications. The research by Zhou et al. (2022) on the synthesis of spiro[benzo[d][1,3]oxazine-4,4'-isoquinoline]s via annulation reactions provides valuable information on the reactivity and potential functionalization of these compounds (Zhou, Song, Zhang, & Fan, 2022).
Scientific Research Applications
Chemoselective Reaction Applications
1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one and its derivatives have been involved in chemoselective reactions. Specifically, a study by Esmaeili and Nazer (2009) demonstrated the use of benzofuran-2,3-dione derivatives in a three-component 1,4-dipolar cycloaddition reaction, providing a novel method for incorporating the ester carbonyl group into a two-atom assembly (Esmaeili & Nazer, 2009).
Sigma Receptor Ligand Development
Compounds structurally related to 1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one have been synthesized and evaluated for their binding properties for sigma(1) and sigma(2) receptors. Maier and Wünsch (2002) found that certain spiro compounds, including those with a cyano group, show high sigma(1) receptor affinity and selectivity. This research has implications in developing novel sigma receptor ligands (Maier & Wünsch, 2002).
Acylation Studies
Research by Yamato, Horiuchi, and Takeuchi (1980) on the acylation of related spiro[piperidine-4, 2'-(1', 2', 3', 4'-tetrahydroquinazolin)]-4'-ones revealed the formation of unique products. This study contributes to understanding the behavior of similar compounds under acylation conditions (Yamato, Horiuchi, & Takeuchi, 1980).
Solid-Phase Synthesis
In 2018, Pospíšilová, Krchňák, and Schütznerová developed a solid-phase synthesis technique for 1,2-dihydroquinazoline-2-carboxylate derivatives, which are structurally related to 1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one. Their method highlights the versatility and potential applications of such compounds in synthesizing spiroquinazolines (Pospíšilová, Krchňák, & Schütznerová, 2018).
Spirocyclic System Synthesis
Bergkemper, Schepmann, and Wünsch (2020) focused on developing new σ2 receptor ligands using spirocyclic piperidines or cyclohexanamines connected to various scaffolds, demonstrating the potential of such compounds in receptor ligand development (Bergkemper, Schepmann, & Wünsch, 2020).
Mechanism of Action
Quinolines
are a class of compounds that have been found to have diverse biological activities. They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . The 2-methylquinoline moiety in the compound could potentially interact with various biological targets, influencing cellular processes .
Benzofurans
are another class of compounds that are ubiquitous in nature. Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
The pharmacokinetics of a compound refers to how the body absorbs, distributes, metabolizes, and excretes the compound . Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors (e.g., age, sex, genetic makeup, renal function) can influence its pharmacokinetics .
properties
IUPAC Name |
1'-(2-methylquinoline-8-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-10-11-16-6-4-8-18(20(16)24-15)21(26)25-13-5-12-23(14-25)19-9-3-2-7-17(19)22(27)28-23/h2-4,6-11H,5,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBATBSHBRQRCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CCCC4(C3)C5=CC=CC=C5C(=O)O4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2497243.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide](/img/structure/B2497246.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2497247.png)


![2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2497255.png)
![6-[5-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2497256.png)



![1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile](/img/structure/B2497263.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propan-1-amine](/img/structure/B2497264.png)
